molecular formula C14H12O4 B578717 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-03-3

2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B578717
CAS No.: 1215206-03-3
M. Wt: 244.246
InChI Key: MAPDAJJJYRUXGN-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative featuring a hydroxyl (-OH) group at the 2' position and a methoxy (-OCH₃) group at the 5' position on one aromatic ring, with a carboxylic acid (-COOH) substituent at the 3 position on the adjacent ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another approach is the Ullmann reaction, which involves the coupling of two aryl halides in the presence of a copper catalyst . The reaction conditions typically include elevated temperatures and the use of polar solvents.

Industrial Production Methods

Industrial production of this compound may involve the methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate in water . This method allows for the efficient production of the desired methoxy-substituted biphenyl derivative.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a quinone, while reduction of the carboxylic acid group produces an alcohol .

Scientific Research Applications

Chemistry

2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex organic molecules through various chemical reactions such as esterification and acylation. The compound's stability and reactivity make it suitable for synthesizing derivatives that can be utilized in different chemical applications.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various Gram-positive bacteria and fungi. For instance, compounds derived from this compound have shown effectiveness against pathogens like Staphylococcus aureus and Candida auris .
  • Anti-inflammatory Properties : The compound is also being investigated for its potential to reduce inflammation in biological systems, which could lead to therapeutic applications in treating conditions such as arthritis.

Medicine

The medicinal applications of this compound are promising. Ongoing research focuses on its potential as a therapeutic agent for various diseases due to its biological activity profiles:

  • Therapeutic Agent Development : Researchers are exploring the compound's efficacy in drug formulations targeting specific diseases, including cancer and bacterial infections. The development of novel derivatives aims to enhance bioavailability and therapeutic effectiveness .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable structure and color properties. Its derivatives can also serve as intermediates in the synthesis of other industrial chemicals.

Case Study 1: Antimicrobial Properties

A study published in April 2023 investigated the antimicrobial activity of various derivatives of the compound against multidrug-resistant pathogens. The results indicated that certain derivatives exhibited potent activity against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the compound's potential as a scaffold for developing new antimicrobial agents .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing new compounds based on the structure of this compound has yielded promising results in creating effective anti-inflammatory agents. These studies emphasize the importance of structural modifications to enhance biological activity while maintaining safety profiles.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and electronic properties, which critically influence their reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (Discontinued) 2'-OH, 5'-OCH₃, 3-COOH C₁₄H₁₂O₄ 256.24 Reference standard; discontinued
3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (1381944-20-2) 3'-OCH₃, 6-OCH₃, 5-NO₂, 3-COOH C₁₅H₁₃NO₇ 331.27 High reactivity (nitro group); intermediate
4'-(Benzyloxy)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid (1262011-10-8) 4'-OBn, 5-OCH₃, 3-COOH C₂₁H₁₈O₅ 350.37 Synthetic precursor; benzyloxy protection
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Difluoral, 22494-42-4) 2'-F, 4'-F, 4-OH, 3-COOH C₁₃H₈F₂O₃ 262.20 Pharmaceutical agent (anti-inflammatory)
5-Amino-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Enamine Ltd) 2'-F, 5-NH₂, 3-COOH C₁₃H₁₀FNO₂ 247.23 Drug intermediate; amino group enhances interactions
4'-Chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (1261909-66-3) 4'-Cl, 5-F, 2'-OCH₃, 3-COOH C₁₄H₁₀ClFO₃ 296.68 Halogenated analog; improved lipophilicity

Key Research Findings and Functional Insights

a) Nitro and Methoxy Derivatives

  • 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 1381944-20-2): The nitro (-NO₂) group enhances electrophilicity, making it a reactive intermediate in Suzuki-Miyaura coupling reactions. Its dual methoxy groups may improve solubility in polar solvents .
  • 4'-(Benzyloxy)-5-methoxy analog (CAS 1262011-10-8): The benzyloxy group acts as a protecting group for hydroxyl moieties in multi-step syntheses, enabling selective deprotection strategies .

b) Fluorinated Analogs

  • 2',4'-Difluoro-4-hydroxy derivative (Difluoral) : Fluorination increases metabolic stability and bioavailability. This compound, marketed as Dolobid, demonstrates potent cyclooxygenase (COX) inhibition, highlighting the importance of fluorine in drug design .
  • 5-Amino-2'-fluoro analog: The amino (-NH₂) group facilitates hydrogen bonding with biological targets, making it a candidate for kinase inhibitor development .

c) Halogenated Derivatives

  • This compound is explored in central nervous system (CNS) drug candidates .

Pharmacological and Industrial Relevance

  • Benzyloxy-protected analogs : Widely used in peptide synthesis and natural product derivatization due to reversible protection strategies .
  • Nitro-containing analogs : Serve as intermediates in explosives and agrochemicals, leveraging nitro group reactivity .

Biological Activity

2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-03-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C14H12O4
  • Molecular Weight : 244.25 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of derivatives related to this compound against various cancer cell lines. For instance, compounds exhibiting structural similarities have shown promising results:

  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The half-maximal inhibitory concentration (IC50) values were notably low, indicating high potency .
Cell LineIC50 (µM)Selectivity Index
4T1<10High
COLO201<30Moderate
MDA-MB-231>10Low

These findings suggest that this compound may preferentially target cancer cells while sparing normal cells, a desirable trait in anticancer therapeutics.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and cell cycle arrest. In studies involving flow cytometry:

  • Cell Cycle Analysis : Treatment with the compound resulted in cell cycle arrest at the G0/G1 phase in resistant cell lines, indicating a potential mechanism for its anticancer activity .

Study on Cytotoxicity

In a comprehensive study published in MDPI, researchers synthesized several derivatives of biphenyl carboxylic acids and assessed their cytotoxicity against multiple cancer cell lines. The study revealed that certain derivatives exhibited potent anticancer properties, particularly against COLO201 and Jurkat cells.

  • Findings :
    • Derivative compounds showed varying degrees of selectivity towards cancerous versus normal cells.
    • The highest selectivity index was recorded for compounds similar to this compound .

Antiviral Activity

Another aspect of research explored the antiviral potential of related compounds. Some derivatives were tested for their efficacy against herpes simplex virus type 1 (HSV-1), showing promising antiviral activity, which could be attributed to structural similarities with known antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately rinse with copious water for 15+ minutes. Use soap for skin decontamination and seek medical attention if irritation persists .
  • Respiratory Protection : Use NIOSH-certified respirators (e.g., P95) in poorly ventilated areas to avoid inhalation of aerosols .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid direct contact with skin/eyes .
  • Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Biphenyl Coupling : Utilize Suzuki-Miyaura cross-coupling between halogenated aromatic precursors (e.g., 3-bromo-5-methoxyphenol and boronic acid derivatives) under palladium catalysis .
  • Ester Hydrolysis : Synthesize the methyl ester intermediate via Friedel-Crafts acylation, followed by alkaline hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C5', hydroxyl at C2') and biphenyl linkage integrity .
  • IR Spectroscopy : Identify functional groups (e.g., O-H stretch ~3200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across different studies?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid, CAS 400747-48-0) to identify substituent-driven variations .
  • Standardization : Employ pharmacopeial reference standards (e.g., USP/EP) for analytical method validation (AMV) .

Q. What experimental strategies can optimize the crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal growth via slow evaporation .
  • Temperature Gradients : Gradual cooling (0.5°C/hour) from saturated solutions promotes single-crystal formation .
  • Additive Screening : Introduce templating agents (e.g., crown ethers) to stabilize crystal lattices .

Q. How does the electronic configuration of substituents influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values (e.g., -OCH3: σ = -0.27) with pKa shifts. Methoxy groups at C5' enhance electron density, increasing carboxylate stability (lower pKa) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict proton dissociation energies .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties in drug discovery?

  • Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction (fu) .

Q. How can researchers address stability challenges under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours. Monitor degradation via HPLC-PDA .
  • Lyophilization : Stabilize hygroscopic forms by freeze-drying aqueous solutions and storing under argon .

Properties

IUPAC Name

3-(2-hydroxy-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPDAJJJYRUXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681813
Record name 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-03-3
Record name 2′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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